3,5-Dimethoxy-4-ethoxybenzoic acid
Overview
Description
3,5-Dimethoxy-4-ethoxybenzoic acid is a chemical compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is a derivative of 3,5-dimethoxybenzoic acid and is used as a pharmaceutical intermediate in the synthesis of some trichloroacetic acids . The compound is characterized by the presence of two methoxy groups and one ethoxy group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-ethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid followed by ethoxylation. One common method includes the reaction of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3,5-Dimethoxy-4-ethoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-ethoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: A precursor to 3,5-Dimethoxy-4-ethoxybenzoic acid, lacking the ethoxy group.
Syringic acid: A natural phenolic acid with similar antioxidant properties.
Pterostilbene: A 3,5-dimethoxy analog of resveratrol with notable bioactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJUSXUKHSNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545711 | |
Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-44-3 | |
Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.